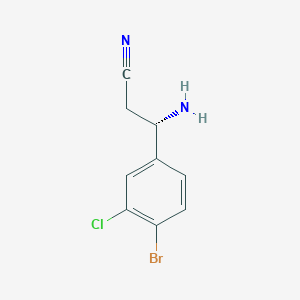
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an amino group, a nitrile group, and a substituted phenyl ring with bromine and chlorine atoms. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate.
Chiral Resolution: The racemic mixture of the aminonitrile is then resolved using chiral chromatography or enzymatic methods to obtain the (3S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for chiral resolution, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
Oxidation: Nitro or imino derivatives.
Reduction: Primary amines.
Substitution: Phenyl derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and nitrile groups allows it to form hydrogen bonds and interact with active sites of proteins.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile: The enantiomer of the compound with potentially different biological activities.
3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile: The racemic mixture of the compound.
3-Amino-3-(4-chlorophenyl)propanenitrile: A similar compound without the bromine atom.
Uniqueness
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propanenitrile is unique due to its specific stereochemistry and the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H8BrClN2 |
|---|---|
Peso molecular |
259.53 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-bromo-3-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
Clave InChI |
LLZLHQCNLYKNPA-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CC#N)N)Cl)Br |
SMILES canónico |
C1=CC(=C(C=C1C(CC#N)N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





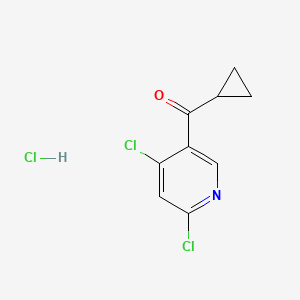
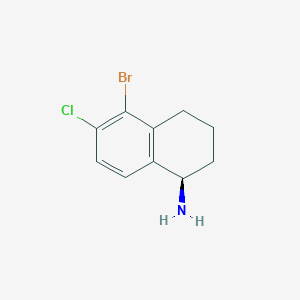
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)

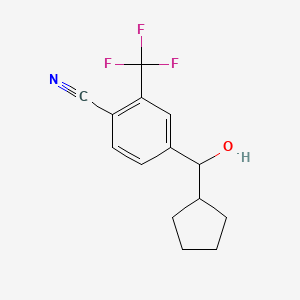
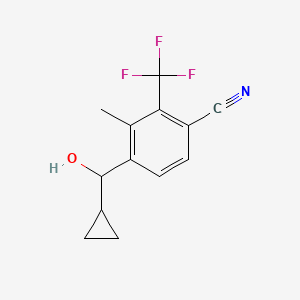
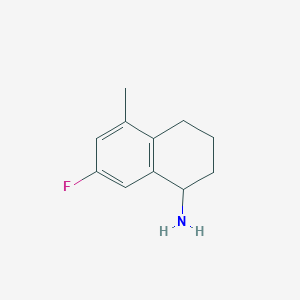

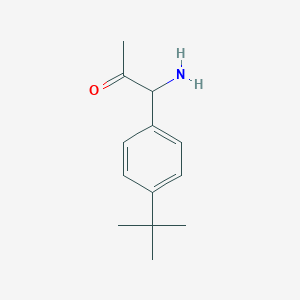
![(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237027.png)

